![molecular formula C15H20N4O B1401062 C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine CAS No. 1361111-68-3](/img/structure/B1401062.png)
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Overview
Description
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.35 g/mol. The compound features a cyclohexyl group and a pyridine derivative, which contribute to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The oxadiazole moiety is known for its ability to inhibit specific enzymes, potentially affecting metabolic pathways in cells.
- Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neuroreceptors or other protein targets involved in signaling pathways.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains of Mtb . This suggests that this compound may possess similar antimicrobial efficacy.
Anticancer Potential
Compounds containing oxadiazole rings have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance, anticancer assays showed varying degrees of activity against human chronic myelogenous leukemia cell lines, indicating the potential for further development in cancer therapeutics .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of oxadiazole derivatives:
- Study on Antitubercular Activity : A study evaluated the antitubercular activity of oxadiazole derivatives against Mtb strains. It was found that certain compounds exhibited excellent metabolic stability and bioavailability, with T1/2 values around 1.63 hours .
- Anticancer Activity Assessment : In a recent study, various oxadiazole derivatives were synthesized and screened for anticancer activity against different cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced their anticancer potency .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and coupling. A plausible route is:
- Step 1 : Prepare the oxadiazole ring via cyclization of a carbohydrazide precursor with 6-methylnicotinic acid derivatives under acidic conditions.
- Step 2 : Couple the oxadiazole intermediate to a cyclohexylmethylamine scaffold using a palladium- or copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig). Key conditions include:
- Catalysts: Copper(I) bromide or Pd(PPh₃)₄ .
- Base: Cesium carbonate in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradient) .
- Yield Optimization : Reaction time, catalyst loading, and solvent polarity critically affect yields (typically 15–25% for similar scaffolds) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylamine protons at δ ~2.5–3.5 ppm; pyridinyl protons at δ ~8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies can optimize the compound’s solubility and stability for in vitro biological assays?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (common for amines) to enhance aqueous solubility .
- Co-Solvents : Use DMSO (<10% v/v) or cyclodextrin-based solutions to maintain solubility without denaturing proteins .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, sulfonyl) to the cyclohexyl ring without disrupting the oxadiazole core’s bioactivity .
- Stability Studies : Monitor degradation under varying pH (4–9) and temperatures (4–37°C) via LC-MS .
Q. How does the spatial arrangement of the cyclohexyl and oxadiazole moieties influence target binding affinity?
- Methodological Answer :
- Conformational Analysis : Perform density functional theory (DFT) calculations to model low-energy conformers. The chair conformation of the cyclohexyl group minimizes steric hindrance, allowing the oxadiazole ring to engage in π-π stacking with aromatic residues (e.g., in kinase active sites) .
- Structure-Activity Relationship (SAR) : Compare analogues with varying substituents (e.g., methyl vs. ethyl on pyridinyl). Methyl groups enhance hydrophobicity, improving membrane permeability but reducing solubility .
- Molecular Dynamics (MD) Simulations : Assess binding persistence to targets like COX-2 or kinases over 100-ns trajectories .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action and off-target effects?
- Methodological Answer :
- Primary Assays :
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, CDK2) using ATP-Glo™ assays .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Secondary Assays :
- Off-Target Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- CYP450 Inhibition : Assess metabolic stability using human liver microsomes .
Q. Data Contradiction Analysis
Q. How can conflicting data on biological activity between similar oxadiazole derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and proprietary libraries to identify consensus trends (e.g., oxadiazole-containing compounds show higher antitumor activity than triazoles) .
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration, cell passage number) to minimize variability .
- Structural Elucidation : Use X-ray crystallography to confirm binding modes and resolve discrepancies in SAR .
Properties
IUPAC Name |
[4-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-2-5-13(9-17-10)15-19-18-14(20-15)12-6-3-11(8-16)4-7-12/h2,5,9,11-12H,3-4,6-8,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNUOBRMISUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.